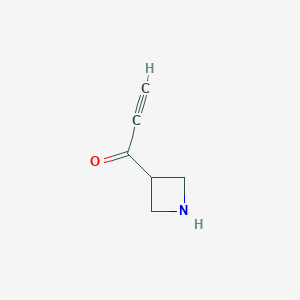
1-(Azetidin-3-yl)prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C6H7NO It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a prop-2-yn-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)prop-2-yn-1-one typically involves the reaction of azetidine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Studied for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)prop-2-yn-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Uniqueness
1-(Azetidin-3-yl)prop-2-yn-1-one is unique due to its specific structural features, such as the presence of both an azetidine ring and a prop-2-yn-1-one moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C6H7NO |
|---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
1-(azetidin-3-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C6H7NO/c1-2-6(8)5-3-7-4-5/h1,5,7H,3-4H2 |
InChI Key |
AZGRBAZZCJXUGV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



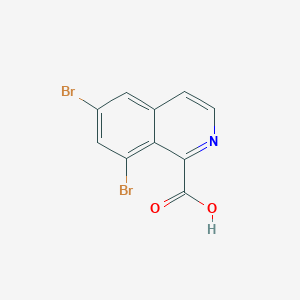
![6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one](/img/structure/B13223317.png)

![3-[1-(2-Chloro-3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13223325.png)
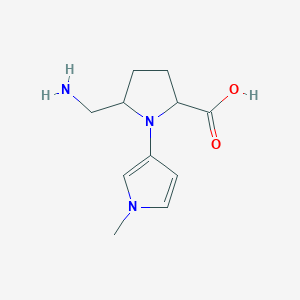
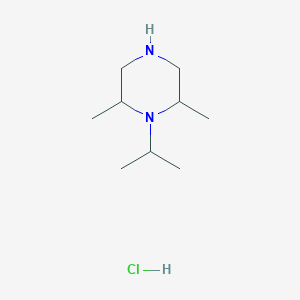
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13223343.png)
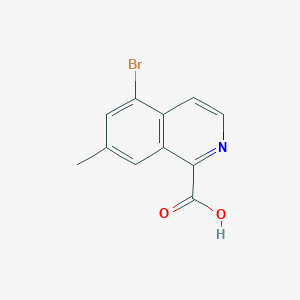

![N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide](/img/structure/B13223362.png)

![3-([(Tert-butoxy)carbonyl]amino)thiane-3-carboxylicacid](/img/structure/B13223372.png)
![2-(3-Nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13223373.png)
